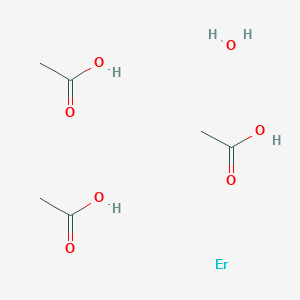
Acetic acid, erbium(3+) salt, monohydrate (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, erbium(3+) salt, monohydrate (9CI) is a chemical compound that belongs to the family of rare earth metal acetates. It is composed of acetic acid and erbium, a rare earth element, combined in a specific stoichiometric ratio with water molecules. This compound is known for its unique properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, erbium(3+) salt, monohydrate typically involves the reaction of erbium oxide or erbium hydroxide with acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Er2O3+6CH3COOH→2Er(CH3COO)3+3H2O
In this reaction, erbium oxide reacts with acetic acid to form erbium acetate and water. The reaction is usually conducted at elevated temperatures to facilitate the dissolution of erbium oxide and the formation of the acetate salt.
Industrial Production Methods
Industrial production of acetic acid, erbium(3+) salt, monohydrate involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure high purity of the final product. The compound is typically produced in solid form and can be further processed into various formulations depending on its intended application.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, erbium(3+) salt, monohydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form erbium oxide and other by-products.
Reduction: Reduction reactions can convert the erbium ion to a lower oxidation state, although such reactions are less common.
Substitution: The acetate groups in the compound can be substituted with other ligands, leading to the formation of different erbium complexes.
Common Reagents and Conditions
Common reagents used in reactions involving acetic acid, erbium(3+) salt, monohydrate include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield erbium oxide, while substitution reactions can produce various erbium complexes with different ligands.
Scientific Research Applications
Acetic acid, erbium(3+) salt, monohydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other erbium compounds and as a catalyst in various chemical reactions.
Biology: The compound is utilized in biological studies to investigate the effects of rare earth elements on biological systems.
Medicine: Research is ongoing to explore the potential medical applications of erbium compounds, including their use in imaging and therapeutic agents.
Industry: In industrial applications, acetic acid, erbium(3+) salt, monohydrate is used in the production of specialized materials and as a component in various manufacturing processes.
Mechanism of Action
The mechanism of action of acetic acid, erbium(3+) salt, monohydrate involves its interaction with molecular targets and pathways in the systems where it is applied. In chemical reactions, the erbium ion can act as a Lewis acid, facilitating various catalytic processes. In biological systems, erbium compounds can interact with cellular components, influencing biochemical pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, praseodymium(3+) salt, monohydrate (9CI)
- Acetic acid, scandium(3+) salt, monohydrate (9CI)
- Acetic acid, yttrium(3+) salt, monohydrate (9CI)
Uniqueness
Acetic acid, erbium(3+) salt, monohydrate is unique due to the specific properties imparted by the erbium ion. Erbium is known for its optical and electronic properties, making its compounds valuable in applications such as photonics and electronics. The presence of erbium in the compound also influences its reactivity and interactions in various chemical and biological systems.
Properties
Molecular Formula |
C6H14ErO7 |
|---|---|
Molecular Weight |
365.43 g/mol |
IUPAC Name |
acetic acid;erbium;hydrate |
InChI |
InChI=1S/3C2H4O2.Er.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2 |
InChI Key |
RZNADUOMWZFAKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.O.[Er] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















